N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring and an acetamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this molecule .
Result of Action
It’s known that benzothiazole derivatives can have various effects on cells due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 2-amino benzothiazole derivatives through the acetylation of 2-amino benzothiazole in the presence of triethylamine (TEA) in chloroform.
Formation of Thiophene Derivative: The thiophene ring is synthesized through a Knoevenagel condensation reaction involving 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to benzothiazoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a phenylacetamide group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have various aryl groups attached to the benzothiazole ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide is unique due to its combined benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-13-14(2)25-21(23-18(24)12-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)26-20/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALYDVXQHXYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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